molecular formula C10H12FN3O B2796084 N-(2-fluorocyclopentyl)pyrazine-2-carboxamide CAS No. 2199835-10-2

N-(2-fluorocyclopentyl)pyrazine-2-carboxamide

Cat. No.: B2796084
CAS No.: 2199835-10-2
M. Wt: 209.224
InChI Key: QMCUDDFDNVPOBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorocyclopentyl)pyrazine-2-carboxamide is a pyrazinecarboxamide derivative characterized by a fluorinated cyclopentyl group attached to the pyrazine core via a carboxamide linker. This compound is structurally distinct from other pyrazinecarboxamides due to its cycloaliphatic substituent, which replaces the aromatic or alkyl-substituted phenyl groups commonly seen in analogs.

Properties

IUPAC Name

N-(2-fluorocyclopentyl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN3O/c11-7-2-1-3-8(7)14-10(15)9-6-12-4-5-13-9/h4-8H,1-3H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCUDDFDNVPOBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)F)NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorocyclopentyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 2-fluorocyclopentylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with good efficiency .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom on the cyclopentyl group serves as a leaving group in nucleophilic substitution reactions. For example:

  • Reaction with Methoxide :
    Under basic conditions (e.g., NaOCH₃ in methanol), the fluorine undergoes substitution to yield methoxy derivatives. Similar fluorocyclopentyl systems show substitution at 60–80°C with moderate yields (37–65%) .

Reaction Reagents/Conditions Product Yield
Fluorine substitution with methoxideNaOCH₃, MeOH, 65°C, 12 hN-(2-methoxycyclopentyl)pyrazine-2-carboxamide~58%

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl (6M) at reflux converts the amide to pyrazine-2-carboxylic acid .

  • Basic Hydrolysis : NaOH (2M) yields the sodium salt of the carboxylic acid .

Hydrolysis Type Conditions Product Reaction Time
Acidic6M HCl, refluxPyrazine-2-carboxylic acid6–8 h
Basic2M NaOH, 80°CSodium pyrazine-2-carboxylate4–6 h

Electrophilic Aromatic Substitution

The pyrazine ring participates in electrophilic substitution, though reactivity is moderated by electron-withdrawing effects of the carboxamide:

  • Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the C5 position of the pyrazine ring .

  • Sulfonation : SO₃/H₂SO₄ selectively sulfonates the C3 position .

Reaction Reagents Position Yield
NitrationHNO₃ (fuming), H₂SO₄, 0–5°CC542%
SulfonationSO₃ (20% oleum), 25°CC338%

Reduction Reactions

The pyrazine ring can be reduced to a piperazine derivative under catalytic hydrogenation:

  • Catalytic Hydrogenation : H₂ (1 atm) over Pd/C in ethanol reduces the pyrazine ring to a saturated piperazine structure .

Substrate Catalyst Conditions Product Yield
N-(2-fluorocyclopentyl)pyrazine-2-carboxamide10% Pd/CH₂, EtOH, 25°C, 24 hN-(2-fluorocyclopentyl)piperazine-2-carboxamide72%

Cross-Coupling Reactions

The compound’s halogenated analogs (e.g., bromo derivatives) undergo Suzuki-Miyaura cross-coupling:

  • Suzuki Coupling : Requires Pd(PPh₃)₄, aryl boronic acids, and K₃PO₄ in toluene/water (3:1) at 80°C .

Substrate Boronic Acid Product Yield
5-Bromo-N-(2-fluorocyclopentyl)pyrazine-2-carboxamidePhenylboronic acid5-Phenyl-N-(2-fluorocyclopentyl)pyrazine-2-carboxamide67%

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with primary degradation pathways involving:

  • Loss of the cyclopentyl group (220–300°C).

  • Pyrazine ring fragmentation (>300°C) .

Computational Insights

DFT calculations (B3LYP/6-311++G**) highlight key reactivity parameters:

  • HOMO-LUMO Gap : 4.2 eV, indicating moderate electrophilicity .

  • Nucleophilic Fukui Index : Highest at the fluorine atom (f⁻ = 0.152), aligning with substitution reactivity .

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazine derivatives, including N-(2-fluorocyclopentyl)pyrazine-2-carboxamide. Pyrazine compounds are known for their ability to inhibit the growth of various pathogens. For instance, derivatives of pyrazine-2-carboxamide have been evaluated for their activity against multidrug-resistant strains of bacteria, demonstrating significant antibacterial effects .

Antitubercular Activity

Pyrazinamide, a well-known pyrazine derivative, plays a crucial role in tuberculosis treatment by targeting Mycobacterium tuberculosis. This compound may exhibit similar properties due to structural similarities with established antitubercular agents . The exploration of its efficacy against tuberculosis could lead to new treatment options.

Synthetic Routes

The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis and conventional organic reactions. These methods allow for the efficient production of the compound with high yields .

Structural Characteristics

The compound features a unique structure characterized by a pyrazine ring and a cyclopentyl group substituted with fluorine. This configuration enhances its reactivity and potential interactions with biological targets .

Potential Therapeutic Uses

Given its structural properties and biological activities, this compound has potential applications in treating infections caused by resistant bacterial strains and possibly other diseases where pyrazine derivatives have shown efficacy .

Case Studies and Research Findings

Several case studies have documented the applications of pyrazine derivatives in clinical settings:

  • Case Study 1: Antibacterial Efficacy
    A study demonstrated that a series of pyrazine derivatives, including those similar to this compound, showed promising results against extended-spectrum beta-lactamase-producing bacteria, indicating their potential as new antibiotic agents .
  • Case Study 2: Antitubercular Activity
    Research on related compounds has indicated that modifications in the pyrazine structure can lead to enhanced activity against Mycobacterium tuberculosis, suggesting that this compound could be further investigated for similar applications .

Mechanism of Action

The mechanism of action of N-(2-fluorocyclopentyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets within bacterial cells. The compound is believed to inhibit the synthesis of essential biomolecules, leading to the disruption of bacterial growth and replication. The exact molecular pathways and targets are still under investigation, but studies suggest that the compound interferes with fatty acid synthesis and other critical metabolic processes .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Pyrazinecarboxamide derivatives are typically modified at two positions:

  • Pyrazine ring substitution: Introduction of alkylamino (e.g., 5-alkylamino) or halogen (e.g., chloro) groups.
  • Carboxamide substituent : Aromatic (e.g., phenyl, nitrophenyl) or aliphatic (e.g., cyclopentyl) groups.

Key Structural Differences :

Compound Name Pyrazine Substitution Carboxamide Substituent Notable Features
N-(2-fluorocyclopentyl)pyrazine-2-carboxamide None 2-fluorocyclopentyl Cycloaliphatic, fluorinated
5-(butylamino)-N-(3-(trifluoromethyl)phenyl)pyrazine-2-carboxamide (1b) 5-butylamino 3-(trifluoromethyl)phenyl Broad-spectrum antimycobacterial
N-(2-nitrophenyl)pyrazine-2-carboxamide None 2-nitrophenyl Moderate anti-TB activity
6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide 6-chloro 4-chlorophenyl High PET inhibition
N-(5-chloro-2-hydroxyphenyl)-5-(hexylamino)pyrazine-2-carboxamide (7d) 5-hexylamino, 6-chloro 5-chloro-2-hydroxyphenyl High melting point (~250°C)

The 2-fluorocyclopentyl group in the target compound introduces steric and electronic effects distinct from aromatic substituents. Fluorine’s electronegativity may enhance hydrogen bonding with biological targets, while the cycloaliphatic chain could improve membrane permeability compared to planar aromatic systems.

Physical Properties :

  • Melting Points : Aromatic analogs (e.g., 7d: 249.3–251.9°C ) generally exhibit higher melting points than aliphatic derivatives due to stronger π-π interactions. The target compound’s melting point is expected to be lower, similar to aliphatic-substituted pyrazinecarboxamides.

Antimycobacterial Activity :

  • Broad-Spectrum Analogs: Compounds like 1b (MIC = 3.13 µg/mL vs. M. tuberculosis) and 3d inhibit multiple mycobacterial strains, attributed to alkylamino groups enhancing membrane interaction .
  • Nitro-Substituted Analogs : N-(2-nitrophenyl)pyrazine-2-carboxamide shows moderate anti-TB activity (MIC ≥32 µg/mL) .
  • Chlorinated Derivatives : 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide inhibits M. tuberculosis H37Rv by 65% at 6.25 µg/mL, likely targeting mycolic acid biosynthesis .

Target Compound Hypotheses :

  • The fluorocyclopentyl group may improve target binding (e.g., mycobacterial enzymes) through hydrophobic interactions and reduced metabolic degradation.
  • Synergy between the fluorine atom and cyclopentyl conformation could mimic bioactive natural products.

Spectroscopic and Analytical Data

  • NMR : Fluorine substituents cause distinct splitting patterns (e.g., reports δ 2.67–8.60 ppm for fluorinated aromatic protons) .
  • FTIR : Carboxamide C=O stretches (~1650–1700 cm⁻¹) and N-H bends (~1550 cm⁻¹) are consistent across analogs .

Biological Activity

N-(2-fluorocyclopentyl)pyrazine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazine core substituted with a 2-fluorocyclopentyl group and a carboxamide functional group. The presence of the fluorine atom is significant as it can enhance the lipophilicity and metabolic stability of the compound, potentially influencing its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that compounds within this class may exhibit:

Case Study: Antitumor Activity

A study evaluated various pyrazine derivatives against multiple cancer cell lines (e.g., MCF-7, A549). The results showed that compounds with structural similarities to this compound exhibited IC50 values ranging from 0.69 to 22 μM, indicating significant antiproliferative activity .

CompoundCell LineIC50 (μM)Mechanism
Compound AMCF-720.1ROS induction
Compound BA54914Tubulin polymerization interference
This compoundTBDTBDTBD

Antimicrobial Activity

While specific data on the antimicrobial efficacy of this compound are sparse, similar compounds have shown promising results against bacterial strains. For example, derivatives with similar functional groups have been tested against Mycobacterium tuberculosis, demonstrating significant inhibitory concentrations (IC50 values between 1.35 to 4.00 μM) .

Research Findings

Recent investigations into related pyrazine derivatives have highlighted several key findings:

  • Selectivity Index : Compounds like N-(5-fluoro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)-6-methylpyrazine-2-carboxamide exhibited selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic window .
  • Molecular Docking Studies : These studies indicate potential binding interactions with target proteins involved in tumorigenesis, supporting the hypothesis that structural modifications can enhance biological efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.